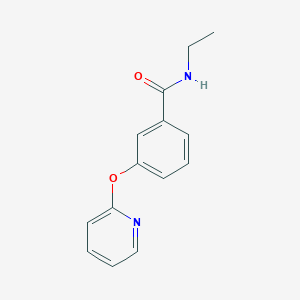
N-ethyl-3-(pyridin-2-yloxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-3-(pyridin-2-yloxy)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with an ethyl group attached to the nitrogen atom and a pyridin-2-yloxy group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-(pyridin-2-yloxy)benzamide can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzoic acid with 2-chloropyridine in the presence of a base to form 3-(pyridin-2-yloxy)benzoic acid. This intermediate is then reacted with ethylamine to yield the final product. The reaction conditions typically involve the use of solvents such as toluene or dichloromethane and catalysts like triethylamine or pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of metal-organic frameworks (MOFs) as catalysts has been explored to improve reaction rates and selectivity .
化学反应分析
Types of Reactions
N-ethyl-3-(pyridin-2-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzamide derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of N-ethyl-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridin-2-yloxy group plays a crucial role in the binding affinity and specificity of the compound. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
N-(pyridin-2-yl)benzamide: Lacks the ethyl group, which may affect its binding properties and reactivity.
3-(pyridin-2-yloxy)benzoic acid: Contains a carboxylic acid group instead of an amide, leading to different chemical behavior.
N-ethylbenzamide: Lacks the pyridin-2-yloxy group, which significantly alters its properties.
Uniqueness
N-ethyl-3-(pyridin-2-yloxy)benzamide is unique due to the presence of both the ethyl and pyridin-2-yloxy groups, which confer specific chemical and biological properties. These groups enhance its potential as a versatile compound in various applications, distinguishing it from other similar compounds .
属性
IUPAC Name |
N-ethyl-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-15-14(17)11-6-5-7-12(10-11)18-13-8-3-4-9-16-13/h3-10H,2H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWVXYBZZBJOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2626310.png)
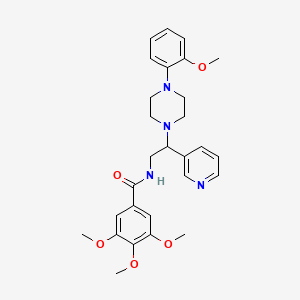
![[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate](/img/structure/B2626314.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2626318.png)
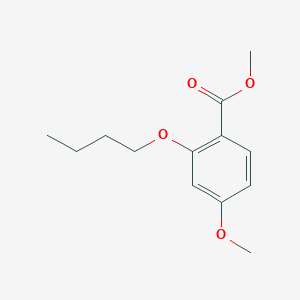
![1-methanesulfonyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine-4-carboxamide](/img/structure/B2626321.png)
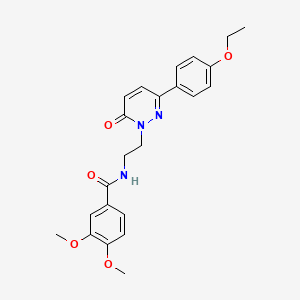
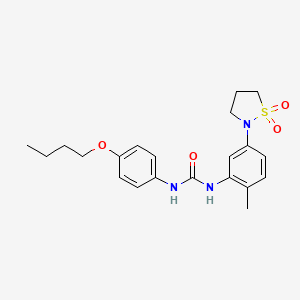
![N-benzyl-2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2626324.png)
![(3-(dimethylamino)phenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2626326.png)
![9-(4-chlorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2626327.png)
![N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2626328.png)


